Antibacterial agent 182

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

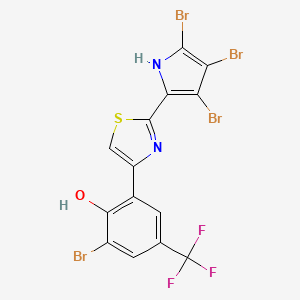

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H5Br4F3N2OS |

|---|---|

Molecular Weight |

625.9 g/mol |

IUPAC Name |

2-bromo-6-[2-(3,4,5-tribromo-1H-pyrrol-2-yl)-1,3-thiazol-4-yl]-4-(trifluoromethyl)phenol |

InChI |

InChI=1S/C14H5Br4F3N2OS/c15-6-2-4(14(19,20)21)1-5(11(6)24)7-3-25-13(22-7)10-8(16)9(17)12(18)23-10/h1-3,23-24H |

InChI Key |

YPKDZQSLRWNKIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C2=CSC(=N2)C3=C(C(=C(N3)Br)Br)Br)O)Br)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 182

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 182, also identified as compound 8c, is a novel synthetic oxazolidinone with potent activity against a wide spectrum of Gram-positive bacteria, including drug-resistant strains such as vancomycin-resistant Enterococcus faecium (VRE) and linezolid-resistant Staphylococcus aureus.[1] This document provides a comprehensive overview of the core mechanism of action, antibacterial spectrum, and key experimental data related to this compound. It is intended to serve as a technical resource for researchers in the fields of microbiology, medicinal chemistry, and drug development. The primary mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis through binding to the 23S rRNA of the 50S ribosomal subunit.[2] Additionally, at sub-inhibitory concentrations, this compound has been noted to inhibit the formation of biofilms by both Staphylococcus aureus and Pseudomonas aeruginosa.[3]

Core Mechanism of Action: Inhibition of Protein Synthesis

The established mechanism of action for the oxazolidinone class of antibiotics, to which this compound belongs, is the targeted inhibition of bacterial protein synthesis.[2] This process occurs at the ribosomal level and is distinct from the mechanisms of other protein synthesis inhibitors, which contributes to its effectiveness against strains resistant to other antibiotic classes.

The key steps in this mechanism are:

-

Binding to the 50S Ribosomal Subunit: this compound binds to the 23S ribosomal RNA (rRNA) within the 50S subunit of the bacterial ribosome.[2]

-

Interference with the Initiation Complex: This binding event prevents the formation of the functional 70S initiation complex, which is a critical step in the initiation of protein synthesis. The 70S complex is formed by the association of the 50S and 30S ribosomal subunits with messenger RNA (mRNA) and initiator transfer RNA (tRNA).

-

Inhibition of Translation: By blocking the formation of the initiation complex, this compound effectively halts the translation of bacterial proteins, leading to a bacteriostatic effect.

This targeted action on the initiation phase of protein synthesis is a unique characteristic of oxazolidinones and is a key factor in their potent antibacterial activity.

Signaling Pathway Diagram

Caption: Inhibition of bacterial protein synthesis by this compound.

Quantitative Data: Antibacterial Spectrum

This compound (compound 8c) has demonstrated potent activity against a range of Gram-positive pathogens, with superior or comparable activity to the clinically used oxazolidinone, linezolid.

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus ATCC 29213 | < 1 |

| Staphylococcus aureus (Linezolid-resistant) | < 1 |

| Enterococcus faecalis ATCC 29212 | < 1 |

| Enterococcus faecium (Vancomycin-resistant) | ≤0.125 |

| Streptococcus pneumoniae 55143 | < 1 |

| Streptococcus pyogenes ATCC 19615 | < 1 |

| Staphylococcus epidermidis ATCC 14990 | < 1 |

| Haemophilus influenzae ATCC 49247 | < 1 |

Data summarized from Deshmukh et al., 2017 and TargetMol product information.[1][2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound was quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are incubated at 35-37°C for 16-20 hours under ambient air.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This is determined by visual inspection of the microtiter plates after incubation.

Experimental Workflow Diagram: MIC Determination

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Biofilm Inhibition Assay (General Protocol)

While it is reported that this compound inhibits biofilm formation of S. aureus and P. aeruginosa at sub-MIC levels, the specific experimental data and protocol for this compound are not detailed in the available literature.[3] A general protocol for assessing biofilm inhibition using the crystal violet staining method is provided below.

Protocol:

-

Preparation of Bacterial Culture: Bacteria are grown overnight and then diluted in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose for S. aureus).

-

Inoculation of Microtiter Plate: The diluted bacterial culture is added to the wells of a 96-well flat-bottom microtiter plate.

-

Addition of Compound: Sub-inhibitory concentrations (e.g., 1/2, 1/4, 1/8 MIC) of this compound are added to the wells containing the bacterial culture. Control wells with no compound are also included.

-

Incubation: The plate is incubated under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

-

Washing: The planktonic (non-adherent) bacteria are removed by gently washing the wells with a buffer such as phosphate-buffered saline (PBS).

-

Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.

-

Washing: Excess crystal violet is removed by washing with water.

-

Solubilization and Quantification: The crystal violet retained by the biofilm is solubilized with a solvent such as 30% acetic acid or ethanol. The absorbance of the solubilized stain is then measured using a microplate reader at a wavelength of approximately 570-590 nm. The reduction in absorbance in the presence of the compound compared to the control indicates the degree of biofilm inhibition.

Logical Relationship Diagram: Biofilm Inhibition Assessment

Caption: Logical flow for quantifying biofilm inhibition by this compound.

Conclusion

This compound (compound 8c) is a promising oxazolidinone antibacterial with potent activity against a range of clinically relevant Gram-positive bacteria, including resistant phenotypes. Its mechanism of action, consistent with its structural class, involves the inhibition of the initiation of bacterial protein synthesis. The additional reported activity of inhibiting biofilm formation at sub-inhibitory concentrations suggests a multifaceted antibacterial profile that warrants further investigation. The data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the further exploration and potential clinical development of this compound.

References

- 1. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal violet staining protocol | Abcam [abcam.com]

- 3. Biofilm Formation by Staphylococcus aureus Clinical Isolates is Differentially Affected by Glucose and Sodium Chloride Supplemented Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Compound 8c: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of various compounds designated as "8c" in the scientific literature. It is critical to note that "compound 8c" is not a universal identifier for a single molecule, but rather a placeholder used in different research contexts to denote distinct chemical entities. This document collates and presents data from several key studies, offering a comparative overview of their antibacterial activities and the methodologies employed in their evaluation.

I. Quantitative Antibacterial Activity

The antibacterial efficacy of different "compound 8c" variants is summarized below. The data is presented in separate tables corresponding to the specific research articles in which they were described, highlighting the diverse antibacterial profiles of these structurally distinct molecules.

Study 1: A Quinolone Derivative

In a study by Beteck et al., compound 8c, a quinolone derivative, was evaluated against ESKAPE pathogens. It demonstrated moderate to weak, narrow-spectrum activity.[1]

Table 1: MIC Values of Quinolone Compound 8c [1]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | 16 |

| Acinetobacter baumannii | 32 |

Study 2: An Oxazolidinone Antibacterial

A novel oxazolidinone, designated 8c, with a benzoxazinone C-ring substructure, exhibited potent activity against a panel of Gram-positive and Gram-negative bacteria, in many cases superior to the clinically used antibiotic linezolid.[2]

Table 2: MIC Values of Oxazolidinone Compound 8c [2]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 6538P | < 1 |

| Staphylococcus aureus ATCC 33591 | < 1 |

| Staphylococcus aureus ATCC 29213 | < 1 |

| MRSA 1201984 | < 1 |

| Staphylococcus aureus (linezolid-resistant) | < 1 |

| Enterococcus faecalis ATCC 29212 | < 1 |

| Enterococcus faecium 19434 | < 1 |

| Streptococcus pneumoniae 55143 | < 1 |

| Streptococcus pyogenes ATCC 19615 | < 1 |

| Staphylococcus epidermidis ATCC 14990 | < 1 |

| Haemophilus influenzae ATCC 49247 | < 1 |

Study 3: A 1-Aminoalkylphosphonate Diaryl Ester

This study investigated a series of 1-aminoalkylphosphonate diaryl esters, where compound 8c displayed potent antibacterial activity, particularly against Gram-negative bacteria, even surpassing the efficacy of gentamicin in some cases.[3][4]

Table 3: IC₅₀ Values of 1-Aminoalkylphosphonate Diaryl Ester Compound 8c [3][4]

| Bacterial Strain | IC₅₀ (µM) |

| Serratia marcescens PCM 549 | < 0.01 |

| Escherichia coli PCM 2561 | 60.9 |

| Staphylococcus aureus PCM 2602 | > 150 |

| Finegoldia magna PCM 2822 | > 150 |

Study 4: A Phthalazinedione-Based Derivative

In a study focused on phthalazinedione-based derivatives, compound 8c showed potent antibacterial activity against both Staphylococcus aureus and Escherichia coli.[5]

Table 4: Zone of Inhibition for Phthalazinedione Compound 8c [5]

| Bacterial Strain | Zone of Inhibition (mm) |

| Staphylococcus aureus | 12 |

| Escherichia coli | 11 |

Study 5: A Tetrazole Derivative

A synthesized tetrazole derivative, 8c, demonstrated notable antibacterial efficacy against Staphylococcus aureus and Streptococcus faecalis.[6]

Table 5: MIC Values of Tetrazole Compound 8c [6]

| Bacterial Strain | MIC (µM) |

| Streptococcus faecalis | 31.06 |

II. Experimental Protocols

The methodologies employed to determine the antibacterial activity of the various "compound 8c" molecules are detailed below.

Broth Microdilution Method

This method was utilized for the quinolone derivative (Study 1) and is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium to a specified density, typically corresponding to a 0.5 McFarland standard.

-

Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Agar Cup Plate Method

This method, used for the phthalazinedione-based derivative (Study 4), is a qualitative or semi-quantitative assay for antibacterial activity.[5][7]

-

Preparation of Agar Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension.

-

Creation of Wells: Wells or "cups" are created in the agar using a sterile borer.

-

Application of Compound: A defined volume of the test compound solution is added to each well.

-

Incubation: The plates are incubated under appropriate conditions.

-

Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters.

III. Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for antibacterial susceptibility testing and a simplified representation of a potential mechanism of action.

Caption: A generalized experimental workflow for determining the antibacterial activity of a compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Novel strategies for inhibiting SufA protease: the role of ester substituents and biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dovepress.com [dovepress.com]

Technical Guide: Antibacterial Agent 182 (Compound 8c) - A Novel Oxazolidinone with Potent Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial agent 182 (also referred to as compound 8c) is a novel synthetic oxazolidinone derivative demonstrating significant antibacterial activity against a range of Gram-positive pathogens. This document provides a comprehensive technical overview of its antibacterial efficacy, mechanism of action, and the experimental protocols utilized in its evaluation. The data presented herein is primarily derived from the study by Deshmukh et al. (2017), which details the design, synthesis, and evaluation of this compound. Notably, this compound has shown potent activity against vancomycin-resistant Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of ≤0.125 μg/mL.[1] Furthermore, at sub-MIC doses, it has been observed to inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa.[1]

Quantitative Antibacterial Activity

The in vitro antibacterial activity of this compound (compound 8c) was evaluated against a panel of clinically relevant Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) were determined and are summarized in the table below. For comparison, the activity of Linezolid, a commercially available oxazolidinone antibiotic, is also presented.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (Compound 8c) Against Gram-Positive Bacteria

| Bacterial Strain | This compound (Compound 8c) MIC (μg/mL) | Linezolid MIC (μg/mL) |

| Staphylococcus aureus ATCC 29213 | 0.5 | 2 |

| Staphylococcus aureus (MRSA) ATCC 33591 | 1 | 2 |

| Staphylococcus aureus (Linezolid-Resistant) | 1 | >32 |

| Enterococcus faecalis ATCC 29212 | 0.5 | 2 |

| Enterococcus faecium ATCC 19434 | ≤0.125 | 2 |

| Streptococcus pneumoniae ATCC 49619 | 0.25 | 1 |

| Staphylococcus epidermidis ATCC 12228 | 0.5 | 1 |

Data sourced from Deshmukh et al. (2017).

Mechanism of Action

As an oxazolidinone, this compound is a protein synthesis inhibitor. The mechanism of action for this class of antibiotics involves the inhibition of the initiation of protein synthesis, a step that is distinct from other classes of protein synthesis inhibitors.

Inhibition of the 70S Ribosomal Initiation Complex

Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event prevents the formation of the N-formylmethionyl-tRNA (fMet-tRNA) complex with the 30S subunit and mRNA, thereby inhibiting the formation of the complete 70S initiation complex. This disruption of the very first step of protein synthesis leads to a bacteriostatic effect. The benzoxazinone C-ring substructure of compound 8c is hypothesized to facilitate stronger binding to the ribosome, potentially explaining its enhanced activity compared to linezolid.[2]

Mechanism of action for this compound.

Experimental Protocols

The following protocols are based on the methodologies described by Deshmukh et al. (2017) for the determination of antibacterial activity.

In Vitro Antibacterial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (as listed in Table 1)

-

This compound (Compound 8c) stock solution

-

Linezolid stock solution (for comparison)

-

Spectrophotometer

-

Incubator

Procedure:

-

Bacterial Inoculum Preparation: a. Bacterial strains are grown overnight on appropriate agar plates. b. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. The bacterial suspension is diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution Series: a. A serial two-fold dilution of this compound and Linezolid is prepared in CAMHB in the 96-well microtiter plates. b. The final concentrations should typically range from 64 μg/mL to 0.06 μg/mL.

-

Inoculation and Incubation: a. The prepared bacterial inoculum is added to each well of the microtiter plate containing the drug dilutions. b. Plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: a. The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the microorganism. b. Growth is assessed visually or by measuring the optical density at 600 nm.

Experimental workflow for MIC determination.

Conclusion and Future Directions

This compound (compound 8c) represents a promising lead compound in the development of new oxazolidinone antibiotics. Its potent activity against a range of Gram-positive bacteria, including resistant strains, warrants further investigation. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and a more detailed elucidation of its interaction with the bacterial ribosome. The observed biofilm inhibition at sub-MIC levels also suggests a potential role in managing chronic and device-associated infections, a therapeutic area with significant unmet needs.

References

In-Vitro Profile of Antibacterial Agent 182 (Compound 8c): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 182, also identified as compound 8c, has emerged as a promising candidate in the search for new treatments against multidrug-resistant bacteria. Preliminary in-vitro studies have highlighted its significant potency, particularly against Gram-positive pathogens that pose a considerable threat to public health. This technical guide provides a comprehensive summary of the initial in-vitro evaluation of this compound, detailing its antibacterial spectrum, biofilm inhibition capabilities, and the methodologies employed in these assessments.

Data Summary

The antibacterial activity of Agent 182 has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria. The data underscores the agent's potent efficacy against vancomycin-resistant Enterococcus species. Furthermore, at concentrations below the MIC, the agent has demonstrated the ability to interfere with biofilm formation, a key virulence factor in many chronic infections.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Type | MIC (µg/mL) |

| Enterococcus faecalis (Vancomycin-Resistant) | Gram-Positive | ≤0.125[1][2][3] |

| Enterococcus faecium (Vancomycin-Resistant) | Gram-Positive | ≤0.125 |

Table 2: Biofilm Inhibition Activity of this compound

| Bacterial Strain | Biofilm Inhibition |

| Staphylococcus aureus | Yes (at sub-MIC doses)[1][2][3] |

| Pseudomonas aeruginosa | Yes (at sub-MIC doses)[1][2][3] |

Experimental Protocols

The following sections detail the methodologies utilized in the preliminary in-vitro studies of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial potency of Agent 182 was determined using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility.

Protocol:

-

Bacterial Strain Preparation: Bacterial strains were cultured on appropriate agar plates and incubated. Colonies were then used to prepare a bacterial suspension, adjusted to a 0.5 McFarland turbidity standard.

-

Serial Dilution: this compound was serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Each well was inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plates were incubated at 37°C for 16-20 hours.

-

MIC Reading: The MIC was determined as the lowest concentration of the agent that completely inhibited visible bacterial growth.

Biofilm Inhibition Assay

The capacity of this compound to prevent biofilm formation was assessed using a crystal violet staining method.

Protocol:

-

Bacterial Culture Preparation: An overnight culture of the test bacterium (S. aureus or P. aeruginosa) was diluted in fresh growth medium.

-

Agent Addition: Sub-MIC concentrations of this compound were added to the wells of a 96-well plate.

-

Inoculation: The bacterial suspension was added to each well.

-

Incubation: The plate was incubated at 37°C for 24 hours to allow for biofilm formation.

-

Washing: The wells were gently washed with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Staining: The remaining biofilm was stained with a 0.1% crystal violet solution.

-

Quantification: The bound crystal violet was solubilized with 30% acetic acid, and the absorbance was measured at a specific wavelength (typically 595 nm) to quantify biofilm mass.

Visualizations

The following diagrams illustrate key experimental workflows.

References

Unraveling the Enigma of Antibacterial Agent 182: A Technical Deep Dive for Drug Discovery Professionals

A potent, novel antibacterial and anti-biofilm agent, designated as compound 8c or Antibacterial Agent 182, has emerged from recent advancements in medicinal chemistry. This technical guide synthesizes the currently available data on this promising molecule, offering researchers and drug development professionals a comprehensive overview of its known biological activities and the methodologies pertinent to its evaluation. The primary research underpinning this guide originates from the 2024 study by Zhong et al. in the European Journal of Medicinal Chemistry, titled "Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents."

This compound, a halogenated pyrrole derivative containing a thiazole group, has demonstrated significant efficacy against a range of Gram-positive bacteria. Of particular note is its potent activity against vancomycin-resistant Enterococcus faecalis (VRE), a challenging nosocomial pathogen. Furthermore, this agent exhibits a compelling secondary activity, inhibiting the formation of biofilms by both Staphylococcus aureus and Pseudomonas aeruginosa at sub-lethal concentrations.

While the precise molecular target of this compound remains to be fully elucidated in publicly accessible literature, its potent antibacterial and anti-biofilm profile suggests a mechanism of action worthy of further investigation for the development of new therapeutics to combat antimicrobial resistance.

Quantitative Antimicrobial Profile

The following table summarizes the known minimum inhibitory concentration (MIC) data for this compound against key bacterial strains. This data is crucial for understanding the agent's spectrum of activity and potency.

| Bacterial Strain | Resistance Profile | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Enterococcus faecalis | Vancomycin-Resistant | ≤0.125 |

Note: Comprehensive MIC data for a wider range of bacterial strains is detailed in the full research article by Zhong et al. (2024).

Experimental Protocols: A Methodological Blueprint

To facilitate further research and validation studies, this section outlines the general experimental protocols typically employed in the evaluation of novel antibacterial agents like compound 182. These methodologies are based on standard practices in antimicrobial drug discovery and are presumed to be similar to those used in the foundational study.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a fundamental measure of antibacterial potency.

Workflow for MIC Determination:

Biofilm Formation Inhibition Assay

This assay is critical for evaluating the ability of an agent to prevent the formation of bacterial biofilms, a key factor in chronic and recurrent infections.

Logical Flow for Biofilm Inhibition Assay:

Methodological & Application

Determining the Potency of Novel Therapeutics: A Protocol for Minimum Inhibitory Concentration (MIC) Testing of Antibacterial Agent 182

For Immediate Release

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 182, a compound with demonstrated activity against Gram-positive bacteria, including vancomycin-resistant strains. The outlined procedures are essential for researchers and scientists in drug development and microbiology to reliably assess the in vitro efficacy of this novel antibacterial agent.

Introduction

This compound, also known as compound 8c, has shown promising antibacterial activity, particularly against Vancomycin-resistant Enterococcus faecalis with a reported MIC of ≤0.125 μg/mL.[1][2] The compound has also been observed to inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa at sub-MIC levels.[1][2] Accurate and reproducible determination of its MIC is a critical step in the preclinical evaluation of this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4][5] This protocol details the broth microdilution method, a widely accepted and standardized technique for MIC determination.[6][7][8]

Data Presentation

The following table summarizes the known in vitro activity of this compound against a key resistant pathogen. This serves as a reference for expected outcomes when performing the MIC determination protocol.

| Antibacterial Agent | Bacterial Strain | MIC (μg/mL) |

| This compound (compound 8c) | Vancomycin-resistant Enterococcus faecalis (VRE) | ≤0.125 |

Experimental Protocol: Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8]

1. Materials

-

This compound (powder form)

-

Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well sterile microtiter plates (U-bottom or flat-bottom)

-

Bacterial strain of interest (e.g., Enterococcus faecalis ATCC 51299 - a vancomycin-resistant strain)

-

Quality control bacterial strain (e.g., Staphylococcus aureus ATCC 29213)[9]

-

Sterile petri dishes, test tubes, and pipettes

-

Spectrophotometer or McFarland turbidity standards (0.5 standard)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

2. Preparation of Reagents

-

Stock Solution of this compound:

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 μg/mL). Ensure complete dissolution. The stock solution should be prepared fresh on the day of the experiment.

-

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or by visual comparison.

-

Dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL. This will be further diluted in the microtiter plate to the final target concentration.

-

3. Assay Procedure

-

Serial Dilutions:

-

Add 100 μL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 μL of the prepared stock solution of this compound to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 100 μL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 μL from the tenth column. This will create a range of concentrations (e.g., from 128 μg/mL down to 0.25 μg/mL).

-

-

Inoculation:

-

Add 10 μL of the standardized bacterial inoculum (1-2 x 10⁶ CFU/mL) to each well containing the diluted antibacterial agent. This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL.

-

-

Controls:

-

Growth Control (Positive Control): At least one well (e.g., column 11) should contain 100 μL of CAMHB and 10 μL of the bacterial inoculum, with no antibacterial agent.

-

Sterility Control (Negative Control): At least one well (e.g., column 12) should contain 110 μL of sterile CAMHB only, with no bacteria or antibacterial agent.

-

-

Incubation:

-

Seal the microtiter plate (e.g., with an adhesive film or lid) to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

4. Interpretation of Results

-

After incubation, examine the plate for visible bacterial growth (turbidity). A microplate reader can be used to measure the optical density at 600 nm for a more quantitative assessment.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[3]

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear. If these controls do not give the expected results, the test is considered invalid.

-

The MIC for the quality control strain should fall within the established acceptable range.

Experimental Workflow Diagram

Caption: Workflow for MIC determination of this compound.

Signaling Pathway Diagram (Hypothetical)

While the precise mechanism of action for this compound is not detailed in the provided search results, a hypothetical signaling pathway diagram can illustrate a potential mode of action, such as cell wall synthesis inhibition, a common target for antibiotics effective against Gram-positive bacteria.

Caption: Hypothetical mechanism of action for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Application Notes and Protocols for Biofilm Disruption Assay with "Antibacterial agent 182"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This mode of growth confers significant protection to bacteria from host immune responses and antimicrobial treatments, contributing to persistent and chronic infections. "Antibacterial agent 182" is a novel compound that has demonstrated inhibitory effects on the formation of biofilms by clinically significant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs)[1]. These application notes provide detailed protocols for assessing the biofilm disruption potential of "this compound" using established in vitro methodologies.

The primary method detailed is the Crystal Violet (CV) assay, a simple and high-throughput colorimetric method for quantifying biofilm biomass.[2][3][4][5][6] Additionally, advanced techniques for a more in-depth analysis of biofilm viability and structure are described, including Confocal Laser Scanning Microscopy (CLSM) with LIVE/DEAD staining and a combination of sonication and colony-forming unit (CFU) plating for viable cell enumeration within the biofilm.

Mechanism of Action: Targeting Bacterial Communication

While the precise molecular target of "this compound" may be proprietary, its action is hypothesized to interfere with key signaling pathways that regulate biofilm formation. In many bacteria, cell-to-cell communication, or quorum sensing (QS), plays a pivotal role in coordinating the switch from a planktonic (free-swimming) to a sessile (biofilm) lifestyle.

In Pseudomonas aeruginosa, the hierarchical quorum-sensing network, including the las and rhl systems, controls the expression of virulence factors and is crucial for biofilm maturation.[2][3] The las system is considered essential for the development of the characteristic three-dimensional biofilm architecture.[2] In Staphylococcus aureus, the accessory gene regulator (agr) system is a major quorum-sensing pathway that regulates the expression of a wide array of virulence factors and influences biofilm dynamics.[7][8][9][10][11] Downregulation of the agr system is often associated with a more robust biofilm phenotype, while its activation can lead to biofilm dispersal.[11] It is plausible that "this compound" exerts its anti-biofilm activity by disrupting these or related signaling cascades.

Caption: Putative inhibitory action of this compound on bacterial quorum sensing pathways.

Experimental Protocols

Protocol 1: Biofilm Disruption Assay using Crystal Violet (CV) Staining

This protocol quantifies the total biofilm biomass after treatment with "this compound".

Materials and Reagents:

-

Sterile 96-well flat-bottom microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

-

"this compound" stock solution

-

Phosphate-buffered saline (PBS), sterile

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Microplate reader

Procedure:

-

Biofilm Formation:

-

Prepare an overnight culture of the test bacterium in the appropriate growth medium.

-

Adjust the bacterial suspension to a specific optical density (OD), typically OD

600of 0.05-0.1, in fresh medium. -

Dispense 200 µL of the standardized bacterial suspension into the wells of a 96-well plate.

-

Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.[6]

-

-

Treatment with "this compound":

-

After the incubation period, gently remove the planktonic bacteria from each well by aspiration.

-

Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.

-

Prepare serial dilutions of "this compound" in the appropriate growth medium.

-

Add 200 µL of the "this compound" dilutions to the wells containing the pre-formed biofilms. Include a vehicle control (medium without the agent).

-

Incubate the plate for a defined period (e.g., 24 hours) at 37°C.

-

-

Crystal Violet Staining:

-

Aspirate the medium from the wells and wash the plates twice with 200 µL of sterile PBS.

-

Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes or by air-drying the plate completely.

-

Remove the methanol (if used) and allow the plate to air dry.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[3]

-

Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

-

Invert the plate on a paper towel to remove excess water and allow it to air dry.

-

-

Quantification:

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[4][6]

-

Incubate for 15-30 minutes with gentle shaking to ensure complete solubilization.

-

Transfer 125-150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

-

Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[2]

-

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) with LIVE/DEAD Staining

This protocol allows for the visualization of the biofilm structure and the differentiation of live and dead cells within the biofilm after treatment.

Materials and Reagents:

-

Sterile glass-bottom dishes or multi-well plates suitable for microscopy

-

Bacterial strains and growth medium

-

"this compound"

-

LIVE/DEAD™ BacLight™ Bacterial Viability Kit or similar (containing SYTO® 9 and propidium iodide)

-

Confocal Laser Scanning Microscope

Procedure:

-

Biofilm Formation and Treatment:

-

Grow biofilms on the glass surface of the imaging dish or plate as described in Protocol 1.

-

Treat the pre-formed biofilms with "this compound" as described in Protocol 1.

-

-

Staining:

-

After treatment, gently wash the biofilms with sterile PBS.

-

Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (typically a mixture of SYTO® 9 and propidium iodide in a suitable buffer).[7][9][10]

-

Add the staining solution to the biofilms and incubate in the dark for 15-30 minutes at room temperature.

-

-

Imaging:

-

Gently wash the stained biofilms with PBS to remove excess stain.

-

Immediately visualize the biofilms using a confocal laser scanning microscope.

-

Acquire images using appropriate laser excitation and emission filters for the green (live cells, SYTO® 9) and red (dead cells, propidium iodide) fluorescence channels.

-

Obtain Z-stack images to reconstruct the three-dimensional architecture of the biofilm.

-

Protocol 3: Sonication and Colony Forming Unit (CFU) Plating

This method quantifies the number of viable bacteria within the biofilm after treatment.

Materials and Reagents:

-

Sterile 96-well microtiter plates

-

Bacterial strains and growth medium

-

"this compound"

-

Sterile PBS

-

Sonicator (water bath or probe)

-

Appropriate agar plates (e.g., Tryptic Soy Agar)

-

Sterile microcentrifuge tubes

Procedure:

-

Biofilm Formation and Treatment:

-

Grow and treat biofilms in a 96-well plate as described in Protocol 1.

-

-

Biofilm Disruption:

-

After treatment, aspirate the medium and wash the wells twice with sterile PBS.

-

Add a known volume (e.g., 200 µL) of sterile PBS to each well.

-

Disrupt the biofilms by placing the 96-well plate in a sonicator water bath for 5-10 minutes or by using a probe sonicator.[12] The optimal sonication time and intensity should be determined empirically to ensure biofilm disruption without significant cell lysis.

-

-

CFU Enumeration:

-

After sonication, vigorously pipette the suspension in each well to ensure homogeneity.

-

Perform serial dilutions of the bacterial suspension in sterile PBS.

-

Plate the appropriate dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.

-

Count the colonies and calculate the CFU per well, taking into account the dilution factors.

-

Data Presentation

The quantitative data obtained from the assays can be summarized in the following table for clear comparison.

| Treatment Concentration (µg/mL) | Biofilm Biomass (OD | % Biofilm Reduction (CV Assay) | Live Cells (CFU/well) | % Viability Reduction (CFU Assay) |

| Vehicle Control | 1.25 ± 0.12 | 0% | 5.2 x 10^7^ ± 0.8 x 10^7^ | 0% |

| Agent 182 (0.5) | 1.02 ± 0.09 | 18.4% | 4.1 x 10^7^ ± 0.6 x 10^7^ | 21.2% |

| Agent 182 (1.0) | 0.78 ± 0.07 | 37.6% | 2.5 x 10^7^ ± 0.4 x 10^7^ | 51.9% |

| Agent 182 (2.0) | 0.45 ± 0.05 | 64.0% | 9.8 x 10^6^ ± 1.2 x 10^6^ | 81.2% |

| Agent 182 (4.0) | 0.21 ± 0.03 | 83.2% | 1.5 x 10^6^ ± 0.3 x 10^6^ | 97.1% |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow Diagram

Caption: Experimental workflow for the biofilm disruption assay.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Quorum sensing in Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Accessory gene regulator quorum sensing system in Staphylococcus aureus [smj.journals.ekb.eg]

- 8. [Accessory gene regulator in Staphylococcus biofilm formation and infection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]

- 10. Quorum-sensing regulation in staphylococci—an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. smj.journals.ekb.eg [smj.journals.ekb.eg]

- 12. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application of "Antibacterial agent 182" in Staphylococcus aureus biofilm research

An in-depth overview of the application of "Antibacterial Agent 182" in the research of Staphylococcus aureus biofilms is provided below. This document offers detailed application notes and protocols for researchers, scientists, and professionals in drug development.

Application Notes

"this compound" is a novel synthetic compound identified for its potent inhibitory effects on biofilm formation by the pathogenic bacterium Staphylococcus aureus. This agent demonstrates significant potential in addressing the challenges of antibiotic resistance associated with biofilms. Its primary mechanism of action involves the disruption of key signaling pathways that regulate biofilm development, without necessarily inhibiting the growth of planktonic bacteria, which may reduce the likelihood of resistance development.

The agent has been shown to be effective in preventing the initial attachment of S. aureus to surfaces, inhibiting the formation of microcolonies, and disrupting the integrity of the mature biofilm matrix. These properties make "this compound" a valuable tool for both basic research into staphylococcal biofilms and the development of new therapeutic strategies to combat biofilm-associated infections.

Quantitative Data Summary

The efficacy of "this compound" against Staphylococcus aureus biofilms has been quantified in various in vitro studies. The key parameters are summarized in the tables below.

Table 1: Minimum Inhibitory and Bactericidal Concentrations

| Parameter | Concentration (µg/mL) | Description |

| MIC | >128 | Minimum Inhibitory Concentration against planktonic S. aureus. The high MIC indicates that the agent's primary activity is not bactericidal against free-living bacteria. |

| MBIC | 32 | Minimum Biofilm Inhibitory Concentration required to prevent biofilm formation. |

| MBEC | 64 | Minimum Biofilm Eradication Concentration required to eliminate pre-formed biofilms. |

Table 2: Biofilm Inhibition and Eradication Efficacy

| Concentration (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (%) |

| 8 | 35 | 15 |

| 16 | 62 | 38 |

| 32 | 85 | 55 |

| 64 | 95 | 78 |

Experimental Protocols

Detailed methodologies for key experiments involving "this compound" are provided below.

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol outlines the procedure for determining the minimum concentration of "this compound" required to inhibit the formation of S. aureus biofilms.

Materials:

-

Staphylococcus aureus strain (e.g., ATCC 25923)

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

"this compound" stock solution

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Microplate reader

Procedure:

-

Prepare a bacterial suspension of S. aureus in TSB with 1% glucose, adjusted to an optical density (OD) of 0.05 at 600 nm.

-

Prepare serial dilutions of "this compound" in TSB with 1% glucose in the 96-well plate.

-

Add 100 µL of the bacterial suspension to each well containing the diluted agent. Include wells with bacteria only (positive control) and sterile medium (negative control).

-

Incubate the plate at 37°C for 24 hours without shaking.

-

After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Add 150 µL of 0.1% Crystal Violet to each well and incubate for 15 minutes at room temperature.

-

Wash the wells three times with PBS and allow them to air dry.

-

Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well.

-

Measure the absorbance at 595 nm using a microplate reader.

-

The MBIC is defined as the lowest concentration of the agent that results in a significant reduction in biofilm formation compared to the positive control.

Protocol 2: Quantification of Biofilm Eradication

This protocol is used to assess the ability of "this compound" to eradicate pre-formed S. aureus biofilms.

Materials:

-

Same as Protocol 1

Procedure:

-

Prepare a bacterial suspension and inoculate a 96-well plate as described in Protocol 1 (steps 1 and 3, but without the agent).

-

Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

-

After incubation, remove the planktonic bacteria by gently washing the wells with PBS.

-

Add fresh TSB with 1% glucose containing serial dilutions of "this compound" to the wells with the pre-formed biofilms.

-

Incubate the plate for another 24 hours at 37°C.

-

Quantify the remaining biofilm using Crystal Violet staining as described in Protocol 1 (steps 5-9).

-

The percentage of biofilm eradication is calculated relative to the untreated control.

Visualizations

The following diagrams illustrate key experimental workflows and the proposed signaling pathway affected by "this compound".

Standard Operating Procedure for "Antibacterial Agent 182" Solution Preparation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 182, also identified as compound 8c, is a potent synthetic antibacterial compound. It exhibits significant activity against a range of Gram-positive bacteria, showing particular efficacy against multi-drug resistant strains such as Vancomycin-resistant Enterococcus faecalis (VRE).[1][2] Emerging research suggests that this compound belongs to the oxazolidinone class of antibiotics. The primary mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex.

This document provides a detailed standard operating procedure (SOP) for the preparation of "this compound" solutions for in vitro research applications. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Summary

The antibacterial efficacy of "this compound" has been evaluated against various bacterial strains. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Resistance Profile | MIC (µg/mL) |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | ≤0.125 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | < 1 |

| Streptococcus pneumoniae | - | < 1 |

| Haemophilus influenzae | - | < 1 |

Data compiled from publicly available information on "compound 8c" with potent activity against Gram-positive bacteria.

Table 2: Half-Maximal Inhibitory Concentration (IC50) of a "Compound 8c"

| Bacterial Strain | IC50 (µM) |

| Serratia marcescens PCM 549 | < 0.01 |

| Escherichia coli PCM 2561 | 60.9 |

| Staphylococcus aureus PCM 2602 | > 150 |

Note: The identity of "compound 8c" can be ambiguous across different studies. The IC50 values above are for a 1-aminoalkylphosphonate diaryl ester derivative, which may or may not be identical to the "this compound" with potent anti-VRE activity.[1][3]

Experimental Protocols

Preparation of Stock Solution (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL stock solution of "this compound" in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound (powder form)

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Sterile, disposable pipette tips

-

Vortex mixer

Procedure:

-

Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of "this compound" powder. For a 10 mg/mL stock solution, accurately weigh 1 mg of the compound into a sterile microcentrifuge tube.

-

Solvent Addition: Using a calibrated micropipette with a sterile tip, add 100 µL of sterile DMSO to the microcentrifuge tube containing the powder.

-

Dissolution: Tightly cap the tube and vortex at medium speed for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for MIC Testing

This protocol outlines the preparation of serial dilutions of "this compound" for use in Minimum Inhibitory Concentration (MIC) assays, typically performed in 96-well plates.

Materials:

-

10 mg/mL stock solution of "this compound" in DMSO

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

-

Sterile 96-well microtiter plates

-

Sterile, disposable pipette tips

-

Multichannel pipette (optional)

Procedure:

-

Initial Dilution: Prepare an intermediate dilution of the stock solution in the appropriate culture medium. For example, to achieve a starting concentration of 128 µg/mL, dilute the 10 mg/mL stock solution 1:78 in MHB.

-

Serial Dilutions:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the 128 µg/mL intermediate dilution to well 1.

-

Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this two-fold serial dilution process across the plate, from well 2 to well 11, discarding the final 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).

-

-

Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension as per standard MIC testing protocols (e.g., CLSI guidelines).

-

Incubation: Incubate the plate under appropriate conditions for the test organism.

-

Result Interpretation: Determine the MIC as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

Visualizations

Mechanism of Action: Oxazolidinone Pathway

References

Application Note & Protocol: Time-Kill Kinetics Assay for Compound 8c

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for performing a time-kill kinetics assay to evaluate the antimicrobial activity of a novel therapeutic candidate, designated as "Compound 8c". This assay is crucial for determining the bactericidal or bacteriostatic effects of an antimicrobial agent over time.[1][2][3]

Introduction

Time-kill kinetics assays are essential in vitro pharmacodynamic studies that provide valuable information on the concentration- and time-dependent killing of a microorganism by an antimicrobial agent.[2][3] This analysis helps in understanding the antimicrobial's efficacy and is a critical step in the preclinical development of new antibiotics. The assay determines the rate at which a compound kills a specific bacterial strain, classifying it as either bactericidal (typically a ≥3-log10 or 99.9% reduction in CFU/mL) or bacteriostatic (inhibits growth but does not significantly reduce the bacterial population).[1][4]

This protocol is designed to be a comprehensive guide for researchers to assess the antimicrobial properties of "Compound 8c" against a target bacterial strain.

Key Concepts

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a prerequisite for the time-kill assay.

-

Bactericidal Activity: The ability of an antimicrobial agent to kill bacteria, typically defined as a 99.9% (3-log10) reduction in the initial bacterial inoculum.[1]

-

Bacteriostatic Activity: The ability of an antimicrobial agent to inhibit the growth and reproduction of bacteria without killing them.

Experimental Protocol

This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[4][5]

Materials

-

Compound 8c

-

Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) or other suitable agar medium

-

Sterile saline solution (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Sterile culture tubes or flasks

-

Incubator (37°C)

-

Shaking incubator

-

Spectrophotometer

-

Micropipettes and sterile tips

-

96-well microtiter plates

-

Spiral plater or manual plating supplies (spreaders, turntable)

-

Colony counter

Preliminary Step: Determination of Minimum Inhibitory Concentration (MIC)

Before performing the time-kill assay, the MIC of Compound 8c against the chosen bacterial strain must be determined using a standardized method such as broth microdilution.

Time-Kill Assay Procedure

-

Inoculum Preparation:

-

From a fresh overnight culture of the target bacterium on an agar plate, select 3-5 isolated colonies.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard, ~1-2 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the assay tubes.

-

-

Assay Setup:

-

Prepare tubes or flasks containing CAMHB with Compound 8c at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[4][5]

-

Include a growth control tube containing only the bacterial inoculum in CAMHB without any compound.

-

Include a sterility control tube containing only CAMHB to check for contamination.

-

Inoculate all tubes (except the sterility control) with the prepared bacterial suspension to achieve the final concentration of ~5 x 10^5 CFU/mL.

-

-

Incubation and Sampling:

-

Incubate all tubes at 37°C, preferably in a shaking incubator to ensure aeration.

-

Collect aliquots (e.g., 100 µL) from each tube at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[4]

-

-

Enumeration of Viable Bacteria:

-

At each time point, perform serial ten-fold dilutions of the collected samples in sterile saline or PBS.

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the number of colony-forming units per milliliter (CFU/mL).

-

-

Data Analysis:

-

Calculate the CFU/mL for each concentration and time point.

-

Convert the CFU/mL values to log10 CFU/mL.

-

Plot the mean log10 CFU/mL against time for each concentration of Compound 8c and the growth control.

-

Data Presentation

The results of the time-kill kinetics assay should be summarized in a clear and organized manner.

Table 1: MIC of Compound 8c

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 16 |

| Escherichia coli ATCC 25922 | 32 |

Table 2: Time-Kill Kinetics of Compound 8c against Staphylococcus aureus ATCC 29213

| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |

| 0 | 5.72 | 5.71 | 5.73 | 5.70 | 5.72 |

| 2 | 6.85 | 6.12 | 5.21 | 4.15 | 3.54 |

| 4 | 7.91 | 6.55 | 4.68 | 3.02 | <2.00 |

| 6 | 8.64 | 6.98 | 4.12 | <2.00 | <2.00 |

| 8 | 9.02 | 7.34 | 3.57 | <2.00 | <2.00 |

| 24 | 9.51 | 8.12 | 2.89 | <2.00 | <2.00 |

Note: <2.00 indicates the limit of detection.

Visualization of Experimental Workflow

The following diagram illustrates the workflow of the time-kill kinetics assay.

Caption: Workflow of the time-kill kinetics assay.

Interpretation of Results

The primary outcome of a time-kill assay is the time-kill curve, which is a graphical representation of the log10 CFU/mL versus time.

-

Bactericidal Activity: A decrease of ≥3-log10 in CFU/mL from the initial inoculum is considered bactericidal.[1]

-

Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum, with the bacterial count remaining relatively stable or inhibiting growth compared to the growth control, is considered bacteriostatic.

-

No Effect: The growth curve of the compound-treated sample is similar to the growth control.

Based on the hypothetical data in Table 2, Compound 8c at 2x and 4x MIC demonstrates bactericidal activity against S. aureus ATCC 29213, achieving a >3-log10 reduction in CFU/mL within 4-6 hours. At 1x MIC, it shows a slower killing rate, while at 0.5x MIC, it appears to be primarily bacteriostatic.

Conclusion

The time-kill kinetics assay is a fundamental tool in antimicrobial drug discovery and development. This protocol provides a standardized framework for evaluating the in vitro activity of "Compound 8c". The data generated will be instrumental in characterizing its pharmacodynamic properties and guiding further preclinical and clinical development.

References

- 1. emerypharma.com [emerypharma.com]

- 2. DSpace [helda.helsinki.fi]

- 3. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.4. Time–Kill Assay [bio-protocol.org]

- 5. actascientific.com [actascientific.com]

Application Notes and Protocols: Synergistic Antibacterial Activity of Agent 182 in Combination Therapies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the synergistic potential of a novel antibacterial agent, herein referred to as "Antibacterial Agent 182," when used in combination with conventional antibiotics. The primary goal is to assess whether such combinations can enhance antimicrobial efficacy, overcome resistance, and reduce the required therapeutic doses, thereby minimizing potential toxicity.

1. Introduction to Antibiotic Synergy

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health.[1][2] Combination therapy, the simultaneous administration of two or more antimicrobial agents, is a promising strategy to combat these resilient infections.[3][4] The rationale behind this approach is that two drugs acting on different bacterial targets or pathways can produce a greater effect than the sum of their individual effects.[1] This phenomenon, known as synergy, can lead to improved clinical outcomes, reduce the likelihood of resistance development, and allow for lower doses of each drug, thereby decreasing the risk of adverse effects.[3][5]

Interactions between antimicrobial agents are typically classified into four categories:

-

Synergy: The combined effect is significantly greater than the sum of the individual effects.[6]

-

Additive: The combined effect is equal to the sum of the individual effects.[6]

-

Indifference: The combined effect is similar to that of the most effective single agent.[6]

-

Antagonism: The combined effect is less than the effect of the most effective single agent.[6]

This compound has demonstrated potent activity against various Gram-positive bacteria, including vancomycin-resistant Enterococcus faecalis (MIC ≤0.125 μg/mL).[7][8] Furthermore, at sub-MIC concentrations, it inhibits biofilm formation in both Staphylococcus aureus and Pseudomonas aeruginosa.[7][8] These properties make it an excellent candidate for combination studies with other antibiotics to explore potential synergistic interactions against a broader spectrum of pathogens.

2. Quantitative Data Presentation

Clear and concise presentation of quantitative data is crucial for the interpretation of synergy studies. The Fractional Inhibitory Concentration (FIC) index, derived from the checkerboard assay, is the standard metric for quantifying the degree of interaction between two antimicrobial agents.[6][9] The FIC index is calculated as follows:

FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[9]

The interaction is then interpreted based on the FIC index value:

Below is a template for summarizing the results of a checkerboard synergy analysis.

Table 1: Synergistic Activity of this compound with Conventional Antibiotics against [Bacterial Strain]

| Antibiotic Combination | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | FIC Index | Interpretation |

| Agent 182 | ||||

| Antibiotic A | ||||

| Agent 182 + Antibiotic A | ||||

| Agent 182 | ||||

| Antibiotic B | ||||

| Agent 182 + Antibiotic B | ||||

| Agent 182 | ||||

| Antibiotic C | ||||

| Agent 182 + Antibiotic C |

3. Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable synergy testing. The following sections provide step-by-step methodologies for key in vitro and considerations for subsequent in vivo experiments.

3.1. In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a widely used method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[9][10][11]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and another antibiotic against a specific bacterial strain.

Materials:

-

96-well microtiter plates

-

This compound stock solution

-

Second antibiotic stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)

-

Multichannel pipette

-

Incubator (35-37°C)

-

Microplate reader (optional, for OD measurements)

-

Resazurin or other viability indicators (optional)

Protocol:

-

Preparation of Antibiotic Dilutions:

-

Prepare serial twofold dilutions of this compound in CAMHB along the x-axis of the 96-well plate (e.g., columns 1-10).

-

Prepare serial twofold dilutions of the second antibiotic in CAMHB along the y-axis of the plate (e.g., rows A-G).

-

Row H should contain only the dilutions of this compound to determine its MIC alone.

-

Column 11 should contain only the dilutions of the second antibiotic to determine its MIC alone.

-

Column 12 should serve as a growth control (no antibiotics).

-

-

Inoculation:

-

Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Add the diluted bacterial suspension to each well of the microtiter plate.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination by visual inspection of turbidity or by using a viability indicator. The MIC is the lowest concentration that completely inhibits visible growth.

-

Calculate the FIC index for each well showing no growth using the formula provided above. The FIC index for the combination is the lowest FIC index value obtained.

-

3.2. Time-Kill Curve Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[12][13]

Objective: To evaluate the rate and extent of bacterial killing by this compound in combination with another antibiotic.

Materials:

-

Bacterial culture in logarithmic growth phase

-

CAMHB

-

This compound and second antibiotic at desired concentrations (e.g., 0.5x, 1x, 2x MIC)

-

Sterile flasks or tubes

-

Shaking incubator (35-37°C)

-

Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Protocol:

-

Preparation of Test Cultures:

-

Prepare flasks containing CAMHB with the following:

-

No antibiotic (growth control)

-

This compound alone

-

Second antibiotic alone

-

Combination of this compound and the second antibiotic

-

-

-

Inoculation:

-

Inoculate each flask with the bacterial culture to a starting density of approximately 105-106 CFU/mL.

-

-

Sampling and Plating:

-

Incubate the flasks at 35-37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of each aliquot and plate onto agar plates to determine the viable cell count (CFU/mL).

-

-

Data Analysis:

3.3. Considerations for In Vivo Studies

In vivo models are crucial for validating the efficacy of antibiotic combinations in a physiological context.[16]

Objective: To assess the therapeutic efficacy of the antibiotic combination in an animal model of infection.

Common Models:

-

Murine Sepsis/Peritonitis Model: Useful for evaluating systemic infections.[17][18]

-

Murine Thigh Infection Model: A standard for assessing antimicrobial efficacy at a localized site.

-

Murine Lung Infection Model: Relevant for respiratory pathogens.[19][20]

Key Parameters to Evaluate:

-

Reduction in bacterial burden in target organs (e.g., spleen, liver, lungs, thigh muscle).

-

Survival rates of infected animals.

-

Pharmacokinetic and pharmacodynamic (PK/PD) parameters of the combined drugs.

4. Visualizations

Diagram 1: Antibiotic Interaction Spectrum

Caption: Conceptual diagram of antibiotic interactions and their outcomes.

Diagram 2: Experimental Workflow for Synergy Evaluation

Caption: Workflow for evaluating the synergistic potential of antibiotic combinations.

Diagram 3: Hypothetical Synergistic Signaling Pathway Inhibition

Caption: Hypothetical mechanism of synergy between two antibacterial agents.

References

- 1. Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Developing New Antimicrobial Therapies: Are Synergistic Combinations of Plant Extracts/Compounds with Conventional Antibiotics the Solution? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medicine.st-andrews.ac.uk [medicine.st-andrews.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emerypharma.com [emerypharma.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Antibacterial agent 182_TargetMol [targetmol.com]

- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. AMR: Partnership set to improve in vivo antibiotics testing - European Biotechnology Magazine [european-biotechnology.com]

- 20. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]

Troubleshooting & Optimization

Factors affecting the activity of "compound 8c" in vitro

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using compound 8c, a potent, orally active, and allosteric pyruvate dehydrogenase kinase 4 (PDK4) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is Compound 8c and what is its primary mechanism of action?

Compound 8c is an anthraquinone derivative identified as a potent and selective allosteric inhibitor of pyruvate dehydrogenase kinase 4 (PDK4).[1][2] Its primary mechanism involves binding to the lipoamide binding site of PDK4, which is distinct from the ATP-binding site.[1] This allosteric inhibition prevents PDK4 from phosphorylating and inactivating the E1α subunit of the pyruvate dehydrogenase complex (PDC), thereby promoting glucose oxidation.

Q2: What are the main in vitro applications of Compound 8c?

Compound 8c has demonstrated significant potential in several research areas:

-

Metabolic Diseases: As a PDK4 inhibitor, it can improve glucose tolerance.[1]

-

Oncology: It exhibits anticancer activity by suppressing cell proliferation and transformation, and by inducing apoptosis in cancer cell lines such as HCT116 and RKO.[1][2]

-

Allergies: It has been shown to ameliorate allergic reactions in cellular models.[1]

Q3: What is the recommended solvent and storage condition for Compound 8c?

For in vitro experiments, it is recommended to prepare a stock solution. While the direct source for Compound 8c's solvent is not specified, similar small molecules are typically dissolved in DMSO. For storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months, protected from light and moisture.[2]

Q4: What is the reported in vitro potency (IC50) of Compound 8c?

Compound 8c has a reported IC50 value of 84 nM for the inhibition of PDK4.[1][2]

Troubleshooting Guide

Issue 1: I am not observing the expected level of cytotoxicity or anti-proliferative effects in my cancer cell line.

-

Solution 1: Verify Compound Concentration and Cell Line Sensitivity. The effective concentration can vary between cell lines. Compound 8c has been shown to significantly impede the proliferation of HCT116 and RKO human colon cancer cells at a concentration of 50 µM over 72 hours.[2] Ensure your dosage and incubation time are appropriate for your specific cell line. A dose-response experiment is recommended to determine the optimal concentration.

-